An In-depth Technical Guide to the Basic Properties of 2-(4-Methylphenyl)-4(5H)-thiazolone
An In-depth Technical Guide to the Basic Properties of 2-(4-Methylphenyl)-4(5H)-thiazolone
Disclaimer: Specific experimental data for 2-(4-Methylphenyl)-4(5H)-thiazolone is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected basic properties, synthesis, and potential biological activities based on the well-established chemistry and pharmacology of the broader class of 2-aryl-4(5H)-thiazolones.
Introduction
The 4(5H)-thiazolone core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. When substituted at the 2-position with an aryl group, such as a 4-methylphenyl (p-tolyl) moiety, the resulting 2-aryl-4(5H)-thiazolones present a class of compounds with significant potential in drug discovery. This technical guide consolidates the fundamental chemical and biological properties of 2-(4-Methylphenyl)-4(5H)-thiazolone, providing a resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Predicted Value / Range | Notes |
| Molecular Formula | C₁₀H₉NOS | - |
| Molecular Weight | 191.25 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white or pale yellow solid | Typical for this class of compounds. |
| Melting Point | 130-180 °C | Highly dependent on purity and crystalline form. For comparison, 2-Amino-4-(p-tolyl)thiazole has a melting point of 132-136 °C.[2] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water. | The aryl and thiazolone moieties confer lipophilic character. |
| pKa | 4.0 - 5.0 | The thiazolone ring possesses acidic protons, with the exact pKa influenced by substituents. |
Synthesis
A general and widely applicable method for the synthesis of 2-aryl-4(5H)-thiazolones involves the condensation of a thioamide with an α-haloacetic acid or its ester, followed by cyclization.
General Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone
This protocol is a representative procedure for the synthesis of 2-aryl-4(5H)-thiazolones and can be adapted for the specific synthesis of the title compound.
Step 1: Synthesis of 4-Methylbenzothioamide (Thioamide Formation)
A mixture of 4-methylbenzonitrile (1 equivalent) and O,O-diethyl dithiophosphate (1.5 equivalents) is heated at 70-80°C for 24-48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-methylbenzothioamide.
Step 2: Cyclization to form 2-(4-Methylphenyl)-4(5H)-thiazolone
To a solution of 4-methylbenzothioamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetic acid and sodium acetate, is added ethyl bromoacetate (1.1 equivalents). The mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then treated with a solution of sodium ethoxide in ethanol and stirred at room temperature for 1-2 hours to facilitate cyclization. The resulting solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetone) to afford pure 2-(4-Methylphenyl)-4(5H)-thiazolone.
Caption: General synthetic workflow for 2-(4-Methylphenyl)-4(5H)-thiazolone.
Spectroscopic Properties
The following are the expected spectroscopic characteristics for 2-(4-Methylphenyl)-4(5H)-thiazolone based on data from analogous 2-aryl-4-thiazolidinones and related thiazole derivatives.[3]
| Spectroscopic Technique | Expected Chemical Shifts / Wavenumbers | Interpretation |
| ¹H NMR (CDCl₃, δ ppm) | 7.8-8.0 (d, 2H), 7.2-7.4 (d, 2H), 3.9-4.1 (s, 2H), 2.4 (s, 3H) | Aromatic protons of the p-tolyl group, methylene protons of the thiazolone ring, and methyl protons. |
| ¹³C NMR (CDCl₃, δ ppm) | 170-175 (C=O), 160-165 (C=N), 140-145 (Ar-C), 130-135 (Ar-C), 128-130 (Ar-CH), 125-128 (Ar-CH), 30-35 (CH₂), 21-22 (CH₃) | Carbonyl, imine, aromatic, methylene, and methyl carbons. |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1720-1700 (C=O stretch), 1610-1590 (C=N stretch), 1500-1400 (Ar C=C stretch) | Characteristic vibrational modes of the functional groups present. |
| Mass Spectrometry | [M]⁺ at m/z 191 | Molecular ion peak corresponding to the molecular weight. |
Biological Activities and Potential Applications
Thiazole and thiazolidinone derivatives are known to exhibit a wide range of biological activities. While specific studies on 2-(4-Methylphenyl)-4(5H)-thiazolone are lacking, the core structure is associated with several therapeutic potentials.
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Antimicrobial Activity: Many thiazole derivatives have demonstrated potent antibacterial and antifungal properties.[4]
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Anticancer Activity: The 4-thiazolidinone scaffold is a well-known pharmacophore in the design of anticancer agents. Some derivatives have been shown to inhibit various cancer cell lines.[5][6]
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Anti-inflammatory Activity: Certain thiazolidinone derivatives have been investigated for their anti-inflammatory effects.
Potential Mechanism of Action: EGFR Inhibition
Some 2-aryl-thiazol-4-one derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6][7] The binding of these compounds to the ATP-binding site of the EGFR kinase domain can block downstream signaling pathways that promote cell proliferation and survival.
Caption: Potential inhibitory action on the EGFR signaling pathway.
Conclusion
2-(4-Methylphenyl)-4(5H)-thiazolone belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular molecule is scarce, this guide provides a foundational understanding of its expected chemical and physical properties, a general synthetic route, and its likely biological activities based on the extensive research on related 2-aryl-4(5H)-thiazolones. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]
- 4. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
